4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a unique structure combining a fluoro-substituted benzene ring, a methyl group, and an indolinone moiety
Mechanism of Action
Target of Action
The compound, 4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment in various biological applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in viral replication (for antiviral activity), inflammation (for anti-inflammatory activity), cell growth and division (for anticancer activity), and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the results of action could include reduced viral replication, decreased inflammation, inhibited cancer cell growth, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzenesulfonamide and 1-methyl-2-oxoindoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is investigated for its properties in the development of new materials with specific functionalities.
Pharmaceuticals: The compound is a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: A simpler analog without the indolinone moiety.
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the fluoro and methyl substitutions on the benzene ring.
Uniqueness
4-fluoro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-7-12(17)3-6-15(10)23(21,22)18-13-4-5-14-11(8-13)9-16(20)19(14)2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUDIDRHNXOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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